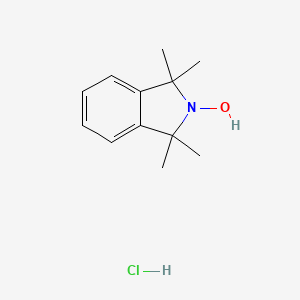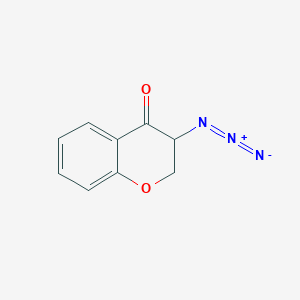
4H-1-Benzopyran-4-one, 3-azido-2,3-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1-Benzopyran-4-one, 3-azido-2,3-dihydro- is a chemical compound that belongs to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry. The azido group in this compound adds a unique reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 3-azido-2,3-dihydro- typically involves the azidation of a suitable precursor. One common method is the reaction of 4H-1-Benzopyran-4-one, 2,3-dihydro- with sodium azide in the presence of a catalyst such as copper sulfate and sodium ascorbate in dimethylformamide (DMF) at room temperature . This reaction proceeds via a nucleophilic substitution mechanism, where the azide ion replaces a leaving group on the precursor molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4H-1-Benzopyran-4-one, 3-azido-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the azido group under mild conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted benzopyran derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
4H-1-Benzopyran-4-one, 3-azido-2,3-dihydro- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4H-1-Benzopyran-4-one, 3-azido-2,3-dihydro- involves its interaction with various molecular targets. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. The benzopyran core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
4H-1-Benzopyran-4-one, 2,3-dihydro-: Lacks the azido group, making it less reactive in certain synthetic applications.
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-: Contains additional hydroxyl and methoxy groups, which can alter its biological activity and reactivity.
4H-1-Benzopyran-4-one, 2,3-dihydro-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-: Has multiple hydroxyl groups, enhancing its antioxidant properties.
Uniqueness
The presence of the azido group in 4H-1-Benzopyran-4-one, 3-azido-2,3-dihydro- makes it unique among benzopyran derivatives. This functional group imparts distinct reactivity, enabling its use in a variety of synthetic and biological applications.
特性
CAS番号 |
155060-17-6 |
|---|---|
分子式 |
C9H7N3O2 |
分子量 |
189.17 g/mol |
IUPAC名 |
3-azido-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H7N3O2/c10-12-11-7-5-14-8-4-2-1-3-6(8)9(7)13/h1-4,7H,5H2 |
InChIキー |
IZHKRIBZZHYXGV-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)C2=CC=CC=C2O1)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


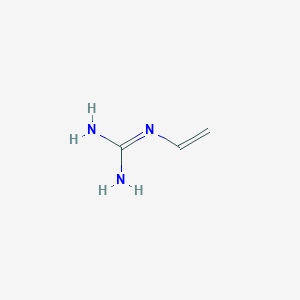
![7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane](/img/structure/B14261251.png)
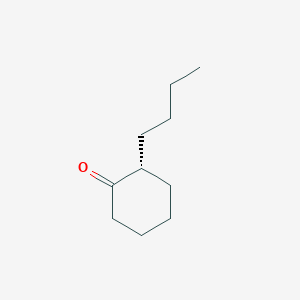
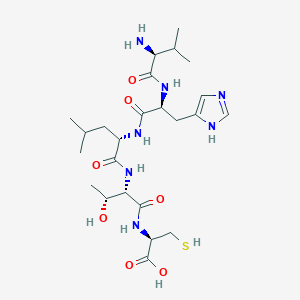


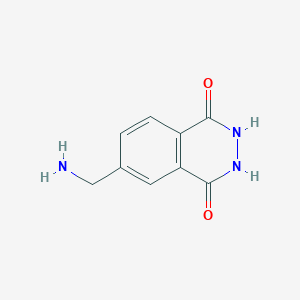
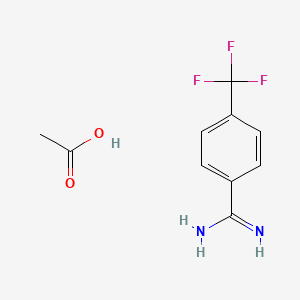
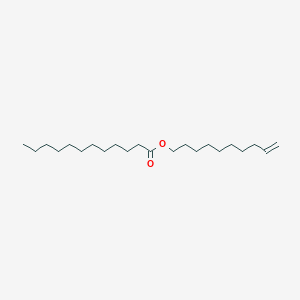
![Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]-](/img/structure/B14261307.png)
![7-Methyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B14261309.png)
![8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14261328.png)
